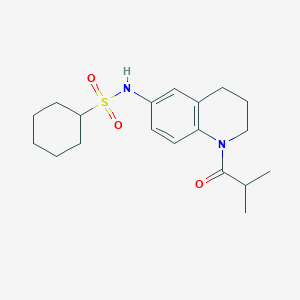

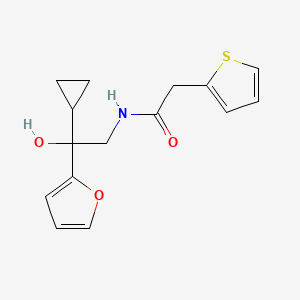

![molecular formula C22H22N2O4S B2920545 4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide CAS No. 690643-60-8](/img/structure/B2920545.png)

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C15H16N2O3S . It is a type of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group .

Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

- Synthesis of Benzenesulfonamide Derivatives : A study highlighted the synthesis of novel benzenesulfonamide derivatives, which exhibited significant in vitro antitumor activity against HepG2 and MCF-7 cell lines. This research underscores the therapeutic potential of sulfonamide compounds in cancer treatment (Fahim & Shalaby, 2019).

Environmental Applications

- Adsorption Resins for Environmental Cleanup : Research into tertiary amine-functionalized adsorption resins, synthesized using benzenesulfonamide derivatives, demonstrated their efficacy in removing benzophenone-4 from water, suggesting applications in environmental remediation (Zhou et al., 2018).

Fluorescent Probes

- Development of Fluorescent Molecular Probes : Studies on solvatochromic dyes, which include sulfonamide groups, have led to the development of highly sensitive fluorescent probes for biological research, indicating the utility of such compounds in studying various biological events and processes (Diwu et al., 1997).

Antimicrobial and Anticancer Activities

- Antimicrobial and Anticancer Compounds : A variety of benzenesulfonamide derivatives have been synthesized and screened for their antimicrobial and anticancer activities. Some compounds have shown promising results, illustrating the potential of sulfonamide derivatives in developing new therapeutic agents (Ghorab et al., 2017).

Enzyme Inhibition

- Carbonic Anhydrase and Acetylcholinesterase Inhibition : Sulfonamide derivatives have been evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase, enzymes of interest in the treatment of conditions such as glaucoma and Alzheimer's disease. This research area demonstrates the potential of sulfonamide compounds in designing enzyme inhibitors with therapeutic applications (Ozgun et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4-[(2,5-dimethylphenyl)sulfonylamino]-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-15-8-9-16(2)21(14-15)29(26,27)24-18-12-10-17(11-13-18)22(25)23-19-6-4-5-7-20(19)28-3/h4-14,24H,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPDJFZOKSYMAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2920463.png)

![[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2920464.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2920466.png)

![1-(4-((2,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2920470.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2920478.png)

![1-[4-(2-Methylbenzimidazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2920479.png)

![6-cyclopropyl-2-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2920480.png)